Fmoc-S-Methyl-L-Cysteine

Description

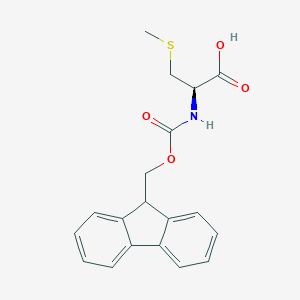

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNJDZVHMNQAGO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427159 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138021-87-1 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Fmoc-S-Methyl-L-Cysteine

An In-depth Technical Guide to Fmoc-S-Methyl-L-Cysteine

Abstract

Fmoc-S-Methyl-L-Cysteine is a pivotal amino acid derivative employed in synthetic peptide chemistry. Characterized by the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a permanently protected S-methyl thioether on the cysteine side chain, this reagent offers unique advantages for the synthesis of complex peptides. The S-methyl group is stable to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) conditions, including repetitive basic treatments for Fmoc removal and strong acid cleavage from the resin. This stability prevents common side reactions associated with the free thiol group of cysteine, such as oxidation to form disulfides and β-elimination. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, strategic application in SPPS, and analytical characterization of Fmoc-S-Methyl-L-Cysteine, intended for researchers and professionals in peptide chemistry and drug development.

Introduction: The Strategic Role of Cysteine Protection in Peptide Synthesis

Cysteine is a unique amino acid due to its nucleophilic thiol side chain, which plays a critical role in the structure and function of many peptides and proteins. However, this reactivity presents significant challenges during chemical peptide synthesis.[1] The unprotected thiol is susceptible to oxidation, leading to undesired intra- or intermolecular disulfide bond formation, and can participate in other side reactions.[1][2] To circumvent these issues, the thiol group must be protected during synthesis.

The choice of the sulfur-protecting group is a critical strategic decision in planning a peptide synthesis, dictated by the desired final form of the cysteine residue. While groups like Trityl (Trt), Acetamidomethyl (Acm), or tert-Butyl (tBu) are commonly used for their lability under specific conditions to generate a free thiol for subsequent disulfide bridging, there are instances where a permanently protected, non-native cysteine analogue is desired.[3]

Fmoc-S-Methyl-L-Cysteine serves this latter purpose. The methyl group forms a stable thioether that is not cleaved by the trifluoroacetic acid (TFA) cocktails typically used for final peptide deprotection and cleavage from the solid support.[4] This makes it an ideal building block for incorporating a residue that mimics methionine or for introducing a stable, non-reactive sulfur-containing moiety to modulate the pharmacological properties of a peptide, such as its stability, conformation, or binding affinity.[4][5]

Physicochemical Properties

Fmoc-S-Methyl-L-Cysteine is a white crystalline powder with well-defined chemical and physical properties crucial for its application in synthesis.[5] Understanding these properties is essential for proper storage, handling, and reaction setup.

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid[6] |

| Synonyms | Fmoc-L-Cys(Me)-OH, Fmoc-Cys(Methyl)-OH[5][6] |

| CAS Number | 138021-87-1[5][6] |

| Molecular Formula | C₁₉H₁₉NO₄S[5][6][7] |

| Molecular Weight | 357.43 g/mol [5][6] |

| Appearance | White powder[5][8] |

| Melting Point | 114 - 145 °C[5] |

| Purity (Typical) | ≥ 98% (HPLC)[5] |

| Solubility | Soluble in DMF, DCM, NMP |

| Storage Conditions | 2-8°C, desiccated[8] |

Synthesis of Fmoc-S-Methyl-L-Cysteine

The preparation of Fmoc-S-Methyl-L-Cysteine involves two primary transformations: S-methylation of the cysteine thiol and N-protection with the Fmoc group. The order of these steps can vary, but a common and efficient strategy involves the S-methylation of L-cysteine followed by N-Fmoc protection.

S-Methylation of L-Cysteine

The foundational step is the introduction of the methyl group onto the sulfur atom. A prevalent method involves the direct methylation of L-cysteine using a suitable methylating agent, such as methyl iodide, in the presence of a base.[4] The base, often sodium ethoxide or sodium in liquid ammonia, is crucial for deprotonating the thiol to form the highly nucleophilic thiolate anion, which then attacks the methylating agent.

Causality: The choice of a strong base is necessary to fully deprotonate the thiol (pKa ~8.3) and drive the reaction forward. The reaction is typically performed in a polar aprotic solvent to facilitate the S_N2 reaction.

N-Terminal Fmoc Protection

Once S-methyl-L-cysteine is formed, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved using Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic aqueous conditions (Schotten-Baumann reaction). The base, such as sodium bicarbonate or sodium carbonate, neutralizes the released acid and maintains a pH that ensures the amino group is deprotonated and nucleophilic.

Causality: The Fmoc group is introduced as the final step to avoid its lability to the basic conditions that might be used during S-methylation. Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and lower tendency to form side products.

Caption: Synthetic pathway for Fmoc-S-Methyl-L-Cysteine.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-S-Methyl-L-Cysteine is as a building block in Fmoc-based SPPS.[5] Its incorporation follows the standard, cyclical procedure of deprotection, activation, and coupling.

The SPPS Cycle with Fmoc-S-Methyl-L-Cysteine

The workflow for incorporating Fmoc-S-Methyl-L-Cysteine into a peptide chain is a cornerstone of modern peptide synthesis.[9]

Caption: Standard Fmoc-SPPS workflow for amino acid incorporation.

Advantages of the S-Methyl Group in SPPS

-

Stability : The thioether bond is stable to the repetitive treatments with 20% piperidine in DMF required for Fmoc removal and is also robust against the final cleavage from most resins using strong acids like TFA.[4]

-

Prevention of Oxidation : It completely prevents the possibility of oxidative dimerization of cysteine residues, which is a common and problematic side reaction with unprotected or labilely protected cysteine.

-

No Racemization : Unlike some bulky S-protecting groups, the small methyl group does not significantly contribute to racemization during the base-mediated coupling step.

-

Simplified Cleavage : Peptides containing only S-methyl cysteine and other acid-stable side-chain protecting groups do not require special scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to protect the cysteine side chain during cleavage, simplifying the final deprotection step.[10]

Detailed Experimental Protocol: Automated SPPS

This protocol outlines the incorporation of Fmoc-S-Methyl-L-Cysteine into a peptide sequence on a Rink Amide resin using an automated microwave peptide synthesizer.

1. Reagent Preparation:

-

Amino Acid Solution: Prepare a 0.2 M solution of Fmoc-S-Methyl-L-Cysteine in anhydrous N,N-Dimethylformamide (DMF).

-

Activator Solution: Prepare a 0.5 M solution of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) in DMF.

-

Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP).

-

Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.

2. Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in the reaction vessel.

-

Swell the resin in DMF for 30 minutes.[11]

-

Perform an initial Fmoc deprotection cycle to prepare the resin for the first coupling.

3. Coupling Cycle:

-

Deprotection: Treat the resin with the deprotection solution for 1 minute, drain, and then for an additional 6-10 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine and byproducts.

-

Coupling:

-

Add 5 equivalents of the Fmoc-S-Methyl-L-Cysteine solution to the reaction vessel.

-

Add 5 equivalents of the activator (HCTU) solution.

-

Add 10 equivalents of the base (DIEA) solution.

-

Heat the reaction vessel to 75°C with microwave irradiation for 5-10 minutes.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Repeat: Continue with the deprotection-coupling cycle for the subsequent amino acids in the sequence.

4. Cleavage and Final Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. For a peptide containing S-methyl cysteine but also other sensitive residues like Trp or Met, a standard cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). If no other sensitive residues are present, a simpler cocktail of 95% TFA / 5% water can be used.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Characterization and Quality Control

Verification of the final peptide product is essential. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for this analysis.

-

Analytical RP-HPLC: Used to assess the purity of the crude peptide. A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is standard. The S-methyl cysteine residue will impart a moderate degree of hydrophobicity.

-

LC-MS: Confirms the identity of the desired peptide by matching the observed molecular weight with the calculated theoretical mass. The mass of an incorporated S-methyl cysteine residue is 119.19 Da (monoisotopic).

Caption: Post-synthesis workflow for peptide characterization.

Advanced Applications

The incorporation of S-methyl cysteine is not merely a synthetic convenience but a strategic choice for designing peptides with enhanced therapeutic properties.

-

Drug Development : The S-methyl group can increase the metabolic stability of a peptide by protecting a potential site of enzymatic degradation. It also alters the hydrophobicity and conformational landscape of the peptide, which can lead to improved receptor binding and better pharmacokinetic profiles.[4][5]

-

Protein Engineering : In protein engineering, replacing a native cysteine or other amino acid with S-methyl cysteine can be used to probe the functional role of a thiol or to create modified proteins with enhanced stability without introducing a reactive handle.[5]

-

Bioconjugation : While the thioether is generally stable, advanced chemical methods can potentially target the sulfur atom for specific modifications, opening avenues for its use in bioconjugation strategies.[5]

Conclusion

Fmoc-S-Methyl-L-Cysteine is a specialized yet highly valuable reagent in the peptide chemist's toolkit. Its key feature—the stable S-methyl protecting group—provides a reliable method for incorporating a non-reactive cysteine analogue into synthetic peptides. This stability circumvents common cysteine-related side reactions, simplifies cleavage protocols, and allows for the rational design of peptides with modulated biological properties. A thorough understanding of its properties, synthesis, and application in SPPS, as detailed in this guide, empowers researchers to leverage this building block for the successful synthesis of complex and therapeutically relevant peptides.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-S-Methyl-L-Cysteine | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Fmoc-S-methyl-L-cysteine, 95% | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. biotage.com [biotage.com]

- 11. chem.uci.edu [chem.uci.edu]

Fmoc-S-Methyl-L-Cysteine chemical properties

An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-S-Methyl-L-Cysteine

Abstract

Fmoc-S-Methyl-L-Cysteine is a pivotal amino acid derivative employed extensively in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of S-methylated cysteine residues into peptide sequences. This guide provides an in-depth analysis of its chemical properties, stability, and strategic application in peptide chemistry. We will explore the rationale behind its use, focusing on the stability of the S-methyl protecting group under standard Fmoc-SPPS conditions, and present a validated, step-by-step protocol for its incorporation into a growing peptide chain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel and modified peptides.

Core Chemical and Physical Properties

N-α-9-fluorenylmethoxycarbonyl-S-methyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Me)-OH, is a crystalline white powder at room temperature.[1] Its structure consists of the L-cysteine backbone, with the alpha-amino group protected by the base-labile Fmoc group and the thiol side chain permanently protected by a methyl group. This dual-protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

The core physicochemical properties are summarized below for rapid reference. Purity is typically assessed by HPLC to be ≥98%, ensuring minimal contamination from diastereomers or related impurities that could compromise the integrity of the final peptide.[1][2]

| Property | Value | Source(s) |

| CAS Number | 138021-87-1 | [1],[2],[3] |

| Molecular Formula | C₁₉H₁₉NO₄S | [1],[2],[4] |

| Molecular Weight | 357.42 g/mol | [2],[3],[4] |

| Appearance | White powder | [1],[3] |

| Melting Point | 114 - 145 °C | [1] |

| Optical Rotation | [α]D²⁰ = -45 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥98% (HPLC) | [1],[2] |

| Solubility | Soluble in DMF, DMSO, Acetone | [5] |

| Storage Conditions | 2-8°C, protect from light | [1],[3],[6] |

The Strategic Role of Fmoc-S-Methyl-L-Cysteine in Peptide Synthesis

The synthesis of cysteine-containing peptides presents unique challenges due to the high nucleophilicity and reactivity of the free thiol (-SH) group.[7] Unprotected thiols can lead to undesired side reactions, including oxidation to form disulfide bonds at incorrect stages or alkylation by scavengers during cleavage. The strategic choice of a thiol protecting group is therefore paramount for a successful synthesis.[7][8]

The Nα-Fmoc Group: A Temporary Shield

Like all standard amino acid building blocks used in the Fmoc/tBu strategy, the α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[8] This group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically a 20% solution of piperidine in DMF.[9] This orthogonality is the cornerstone of modern SPPS, allowing for the sequential addition of amino acids to build the peptide chain.[8]

The S-Methyl Group: A Permanent Thiol Protection

The defining feature of Fmoc-Cys(Me)-OH is the S-methyl protecting group. Unlike many other common cysteine protecting groups such as trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu), the S-methyl group is exceptionally stable.[7] It is resistant to the repetitive basic treatments for Fmoc removal and, critically, it is stable to the strong acidic conditions of the final cleavage cocktail (e.g., Trifluoroacetic acid).[7][10]

This stability is not a limitation but a strategic choice. It is employed when the final peptide requires a methylated cysteine residue, which can alter the peptide's conformational properties, stability, or biological activity.[11] The methylthio group is non-polar and can influence hydrophobic interactions within the peptide structure.[10] Therefore, Fmoc-Cys(Me)-OH is not a building block for generating free-thiol peptides post-cleavage; it is the specific building block for synthesizing peptides containing S-methyl-cysteine.

The chemical structure of Fmoc-S-Methyl-L-Cysteine is visualized below.

Caption: Chemical structure of Fmoc-S-Methyl-L-Cysteine.

Experimental Workflow: A Validated Coupling Protocol

The incorporation of Fmoc-S-Methyl-L-Cysteine into a peptide sequence on a solid support follows the standard cycle of Fmoc-SPPS. The protocol below is a self-validating system where successful execution of each step is critical for the next. This workflow assumes a standard Rink Amide resin for producing a C-terminal amide peptide.

Workflow Visualization

The iterative nature of SPPS, involving sequential deprotection and coupling steps, is illustrated in the following workflow diagram.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Fmoc-S-Methyl-L-Cysteine - 楚肽生物科技 [apeptides.com]

- 5. 86060-81-3 CAS MSDS (Fmoc-S-acetamidomethyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Fmoc-L-Cysteine | 135248-89-4 [chemicalbook.com]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]

Introduction: The Strategic Importance of S-Methyl Protection

An In-Depth Technical Guide to Fmoc-S-Methyl-L-Cysteine

This guide provides an in-depth technical overview of N-α-Fmoc-S-methyl-L-cysteine, a critical building block for researchers, chemists, and professionals in the fields of peptide synthesis and drug development. We will move beyond simple data recitation to explore the causality behind its application, its strategic advantages in Solid-Phase Peptide Synthesis (SPPS), and the robust protocols that ensure its successful implementation. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 138021-87-1 .[1][2][3][4][5]

In the landscape of Fmoc-based peptide synthesis, cysteine represents a unique challenge and a powerful opportunity. The nucleophilic thiol side-chain (sulfhydryl group) is highly reactive, necessitating protection to prevent unwanted side reactions during peptide assembly. While numerous protecting groups exist—such as Trityl (Trt), Acetamidomethyl (Acm), or Diphenylmethyl (Dpm)—each is designed for eventual removal to allow for disulfide bond formation.[6]

Fmoc-S-methyl-L-cysteine, however, serves a distinct and strategic purpose. The S-methyl group is a permanent or non-labile protecting group under standard SPPS conditions, including the final trifluoroacetic acid (TFA) cleavage. This makes it the building block of choice when the scientific objective is to:

-

Incorporate a stable, non-reactive cysteine analogue: When the goal is to prevent disulfide bridging entirely and maintain a permanently modified side chain.

-

Mimic natural S-methylation: To study or replicate post-translational modifications found in natural proteins.

-

Enhance pharmacological properties: The methylthio group can alter the peptide's conformation, stability, and receptor-binding profile.[1]

Its unique stability and reactivity profile make it an indispensable tool for designing novel therapeutic peptides and probes.[1]

Core Physicochemical & Handling Properties

A thorough understanding of the reagent's properties is the foundation of its successful application. All quantitative data is summarized below for clarity and rapid reference.

| Property | Value | Source(s) |

| CAS Number | 138021-87-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₉NO₄S | [1][2][3] |

| Molecular Weight | 357.42 g/mol | [2][3][7] |

| Appearance | White powder | [1][2] |

| Purity (Typical) | ≥98% (by HPLC) | [1][3] |

| Melting Point | 114 - 145 °C | [1] |

| Optical Rotation | [a]D20 = -45 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 2 - 8 °C, dry, tightly sealed container | [1][2][8][9] |

Safety & Handling Protocol

As a laboratory-grade chemical, proper handling is paramount. While not classified as acutely hazardous, adherence to standard safety protocols is mandatory.[5]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[9][10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles with side shields, gloves, and a lab coat.[8][9]

-

Safe Handling Practices: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling. Keep away from food and drink.[9][10]

-

Storage Integrity: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][10] The recommended storage temperature of 2 - 8°C ensures long-term stability.[1][2]

Quality Control: A Self-Validating System

The integrity of any peptide synthesis relies on the purity of the constituent amino acids. For Fmoc-S-Methyl-L-Cysteine, a multi-pronged analytical approach is used to validate each batch, ensuring trustworthiness in experimental outcomes.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, typically specified as ≥98%.[1][3] A reversed-phase HPLC method can effectively separate the main compound from any potential impurities.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the Fmoc, S-methyl, and amino acid backbone moieties.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.[12]

These analytical checkpoints form a self-validating system; a compound that meets the specifications of all three tests can be used with high confidence in its identity and purity.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The true utility of Fmoc-S-Methyl-L-Cysteine is realized in its application. The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of the synthesis, while the S-methyl group provides permanent side-chain protection.[13]

Diagram: Chemical Structure of Fmoc-S-Methyl-L-Cysteine

Caption: Chemical structure of Fmoc-S-Methyl-L-Cysteine.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the standard steps for coupling Fmoc-S-Methyl-L-Cysteine onto a resin-bound peptide chain using a manual or automated synthesizer.

Pillar of Trustworthiness: This protocol is a self-validating system. The success of each step (deprotection and coupling) can be monitored in real-time using colorimetric tests like the Kaiser test, ensuring that the synthesis only proceeds upon successful completion of the previous step.

1. Resin Preparation:

- Start with the peptide-resin from the previous cycle. Swell the resin in dimethylformamide (DMF) for 20-30 minutes.

2. Fmoc Deprotection:

- Causality: The Fmoc group is base-labile. A solution of piperidine in DMF is used to cleave it, liberating the N-terminal amine for the next coupling reaction.

- Treat the resin with 20% piperidine in DMF (v/v).

- Agitate for 3 minutes, drain.

- Repeat with a fresh 20% piperidine/DMF solution for 7-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling Reaction:

- Causality: A carboxylic acid activator is required to convert the Fmoc-amino acid into a reactive ester, facilitating amide bond formation with the resin-bound amine. Common activators include HBTU/HOBt or DIC/Oxyma.

- Prepare the coupling solution:

- Dissolve Fmoc-S-Methyl-L-Cysteine (3-5 equivalents relative to resin loading) in DMF.

- Add the coupling reagents, for example, HCTU (3-5 eq.) and N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

- Pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate at room temperature for 45-90 minutes. The reaction time can be sequence-dependent and may require optimization.

4. Monitoring and Washing:

- Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), the coupling step should be repeated.

- Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to prepare for the next cycle.

Diagram: SPPS Workflow for Incorporation

Caption: Workflow for a single cycle of Fmoc-S-Methyl-L-Cysteine incorporation in SPPS.

Cleavage and Final Deprotection

Upon completion of the peptide assembly, the final step is to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

-

Cleavage Cocktail: A standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5), is used.

-

Stability of S-Methyl Group: The S-methyl bond is stable to these acidic conditions. Unlike Cys(Trt), which would be deprotected by TFA, the S-methyl group remains intact on the final peptide. This is the core reason for its selection when a permanently protected cysteine is desired.

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

The final product is a peptide containing an S-methyl-cysteine residue, ready for purification by preparative HPLC.

References

- Fmoc-S-methyl-L-cysteine - Chem-Impex. (Source URL not available)

- Fmoc-S-Methyl-L-Cysteine - 楚肽生物科技. (Source URL not available)

-

Fmoc-S-Methyl-L-Cysteine | C19H19NO4S | CID 7019705 - PubChem. [Link]

-

Fmoc-Cys(Trt)-OH [103213-32-7] - Aapptec Peptides. [Link]

-

Safety Data Sheet: Fmoc-L-Cysteine-(Acetamidomethyl) - Carl ROTH. [Link]

-

Safety Data Sheet - Aapptec. [Link]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. [Link]

-

Supporting Information - Digital CSIC. [Link]

-

Safety Data Sheet: Fmoc-L-Cysteine-(Acetamidomethyl) - Carl ROTH. [Link]

-

Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D - LSU Scholarly Repository. [Link]

-

Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. [Link]

-

Fmoc-Cys(pMeBzl)-OH [136050-67-4] - Aapptec Peptides. [Link]

-

Fmoc-L-Cysteine-(Acetamidomethyl) PEPTIPURE® ≥99 %, for biochemistry - Carl ROTH. [Link]

-

Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study | Request PDF - ResearchGate. [Link]

-

An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled In - Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Fmoc-S-Methyl-L-Cysteine - 楚肽生物科技 [apeptides.com]

- 5. Fmoc-S-Methyl-L-Cysteine | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. N-Fmoc-S-methyl-L-cysteine, 95% | Fisher Scientific [fishersci.ca]

- 8. peptide.com [peptide.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to the Synthesis of Fmoc-L-Cys(Me)-OH

Introduction: The Strategic Importance of S-Methyl Cysteine in Peptide Synthesis

For researchers and professionals in the field of drug development and peptide chemistry, the strategic incorporation of modified amino acids is paramount to engineering novel therapeutics with enhanced properties. Among these, S-alkylated cysteine derivatives play a crucial role. Fmoc-L-Cys(Me)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-S-methyl-L-cysteine, is a key building block in this context. The S-methyl group imparts unique steric and electronic properties to the cysteine side chain, preventing the formation of disulfide bonds and offering a stable, non-reactive thiol surrogate.[1] This modification is invaluable in the synthesis of peptides where a free thiol is undesirable or where the native disulfide bridge is being replaced to modulate structure and function.

This guide provides a comprehensive overview of a reliable synthetic route to Fmoc-L-Cys(Me)-OH, delving into the mechanistic rationale behind the chosen methodology, detailed experimental protocols, and robust characterization techniques. The information presented herein is curated to provide both a practical workflow for laboratory synthesis and a deeper understanding of the underlying chemical principles, empowering researchers to confidently produce this vital reagent.

Synthetic Strategy: A Two-Pronged Approach to Fmoc-L-Cys(Me)-OH

The synthesis of Fmoc-L-Cys(Me)-OH can be efficiently achieved through two primary and reliable routes, both culminating in the desired product with good yield and purity. The choice between them often depends on the availability of starting materials and the scale of the synthesis.

-

Route A: S-Alkylation followed by N-Fmoc Protection. This is the most direct and commonly employed method. It begins with the commercially available S-methyl-L-cysteine, which is then subjected to N-protection using an appropriate Fmoc-donating reagent.

-

Route B: Reductive Ring Opening of a Thiazolidine Precursor. An alternative and elegant approach starts from (R)-thiazolidine-4-carboxylic acid. This route involves a reductive cleavage of the thiazolidine ring followed by in-situ methylation and subsequent N-Fmoc protection.[2]

This guide will focus on the more common and straightforward Route A , providing a detailed, step-by-step protocol suitable for most laboratory settings.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-L-Cys(Me)-OH via Route A.

Caption: Workflow for the synthesis of Fmoc-L-Cys(Me)-OH.

Experimental Protocol: Synthesis of Fmoc-L-Cys(Me)-OH

This protocol is adapted from established methodologies for the N-Fmoc protection of amino acids.[2][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| S-methyl-L-cysteine | ≥98% | Standard chemical supplier | |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | ≥98% | Standard chemical supplier | |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard chemical supplier | |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard chemical supplier | |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier | For extraction |

| Hexanes | ACS Grade | Standard chemical supplier | For crystallization |

| Hydrochloric Acid (HCl) | 1 M solution | Standard chemical supplier | For acidification |

| Deionized Water |

Step-by-Step Procedure

-

Dissolution of S-methyl-L-cysteine:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve S-methyl-L-cysteine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

Adjust the pH of the solution to approximately 10 by the careful addition of more 10% aqueous sodium carbonate. The deprotonation of the amino group is crucial for the subsequent nucleophilic attack.

-

Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Addition of Fmoc-OSu:

-

In a separate beaker, dissolve Fmoc-OSu (0.95 eq) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the cooled S-methyl-L-cysteine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. A slight excess of the amino acid is used to ensure complete consumption of the more expensive Fmoc-OSu.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the completion of the reaction.

-

-

Reaction Work-up and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and other organic-soluble impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. The product will precipitate as a white solid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Visualizing the Chemical Transformation

Sources

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Group

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a lynchpin in the architecture of modern solid-phase peptide synthesis (SPPS), the predominant methodology for the chemical synthesis of peptides in both academic research and pharmaceutical development.[1][2] Its ascendance over the older tert-butyloxycarbonyl (Boc) strategy is attributable to the milder reaction conditions required for its removal, which enhances compatibility with a diverse array of sensitive amino acids and complex peptide sequences.[2][3] This guide provides a comprehensive technical exploration of the Fmoc group's central role in peptide synthesis. We will dissect its chemical principles, detail its application in the SPPS workflow, offer field-proven insights into protocol optimization and troubleshooting, and provide a comparative analysis against alternative strategies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in peptide chemistry and leverage the full potential of the Fmoc-based approach.

Foundational Principles of Fmoc Chemistry

The success of SPPS is critically dependent on the strategic use of temporary and permanent protecting groups to ensure the sequential and specific formation of peptide bonds. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid.[4][5] The core principle of the Fmoc strategy lies in its unique orthogonality: the Fmoc group is labile to basic conditions, while the permanent protecting groups on reactive amino acid side chains are labile to acidic conditions.[1][6][7] This orthogonality is the cornerstone of the strategy, allowing for the selective deprotection of the N-terminus at each cycle of amino acid addition without compromising the integrity of the side-chain protectors or the peptide's linkage to the solid support.[1]

The Chemical Nature of the Fmoc Group

The Fmoc group, chemically 9-fluorenylmethoxycarbonyl, possesses a distinct structure featuring a planar fluorenyl ring system.[8] This aromatic system is the key to its functionality. The proton at the 9-position of the fluorene ring is rendered acidic due to the aromatic stabilization of its corresponding anion.[1][9] This inherent acidity facilitates a β-elimination reaction mechanism when exposed to a mild base, leading to the clean cleavage of the carbamate bond and the liberation of the α-amino group for the subsequent coupling reaction.[1][6]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a rapid and efficient two-step process initiated by a base, most commonly a secondary amine like piperidine.[2][10]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[2]

-

β-Elimination: This deprotonation triggers a β-elimination reaction, resulting in the cleavage of the carbamate linkage and the formation of dibenzofulvene (DBF) and carbon dioxide.[6][11]

The reactive DBF byproduct is subsequently scavenged by the excess secondary amine base (e.g., piperidine) to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated N-terminal amine of the peptide.[2][11]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow: A Cyclical Process

Fmoc-based SPPS is an iterative process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] This solid-phase approach simplifies the entire synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[4]

A typical Fmoc-SPPS cycle consists of three main stages: deprotection, activation/coupling, and washing.

-

Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][10]

-

Activation and Coupling: The next Fmoc-protected amino acid is activated to enhance the reactivity of its carboxyl group.[5] Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more frequently, uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5] The activated amino acid is then added to the resin, where it couples with the newly freed N-terminal amine of the peptide chain to form a new peptide bond.[5]

-

Washing: Following the coupling reaction, the resin is thoroughly washed with a solvent (usually DMF) to remove all excess reagents and soluble byproducts, ensuring a clean starting point for the next cycle.[6]

This cycle is repeated for each amino acid in the desired peptide sequence.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. nbinno.com [nbinno.com]

- 8. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. chempep.com [chempep.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Fmoc-S-Methyl-L-Cysteine

Introduction: The Strategic Role of Fmoc-S-Methyl-L-Cysteine in Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of amino acid derivatives is a cornerstone of success. Fmoc-S-Methyl-L-Cysteine emerges as a specialized yet crucial building block for the synthesis of complex peptides, particularly those where the thiol functionality of cysteine requires robust protection that is orthogonal to standard acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of Fmoc-S-Methyl-L-Cysteine, delving into its physicochemical properties, reactivity, and strategic applications. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective and reliable use.

PART 1: Core Physicochemical Properties: A Foundation for Synthetic Success

A granular understanding of the physical and chemical characteristics of Fmoc-S-Methyl-L-Cysteine is fundamental to its successful application in peptide synthesis. These properties govern its handling, solubility, and reactivity throughout the synthetic workflow.

Table 1: Physicochemical Properties of Fmoc-S-Methyl-L-Cysteine

| Property | Value |

| Chemical Formula | C₁₉H₁₉NO₄S |

| Molecular Weight | 357.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114-145 °C |

| Solubility | Soluble in N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP); Insoluble in water. |

| Optical Rotation ([α]²⁰/D) | -45 ± 2° (c=1 in DMF) |

| Purity (HPLC) | Typically ≥98% |

Expert Insight: The broad melting point range can be indicative of the presence of rotamers or minor impurities. It is crucial to ensure high purity (≥98%) by HPLC to avoid the incorporation of truncated or modified sequences in the final peptide. The excellent solubility in standard SPPS solvents ensures efficient delivery and reactivity during the coupling steps.

PART 2: The Chemistry of Fmoc-S-Methyl-L-Cysteine in SPPS

The S-Methyl Protecting Group: A Deliberate Choice for Orthogonality

The S-methyl group is a thioether linkage that provides robust protection for the cysteine sulfhydryl group. Its selection is predicated on its stability under the conditions used for the removal of other protecting groups, a concept known as orthogonality.[1]

-

Base Stability: The S-methyl group is completely stable to the repeated treatments with 20% piperidine in DMF used for the cleavage of the N-terminal Fmoc group during each cycle of peptide elongation.

-

Acid Stability: It is largely stable to the standard trifluoroacetic acid (TFA) cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5) used for the final cleavage of the peptide from the resin and the removal of most common acid-labile side-chain protecting groups like tert-butyl (tBu) and trityl (Trt). This stability is the cornerstone of its utility in strategies requiring selective deprotection.

Diagram 1: The Orthogonal Protection Strategy

Caption: Workflow illustrating the orthogonality of the S-methyl group.

Incorporation into the Peptide Chain: Mitigating Side Reactions

The coupling of Fmoc-cysteine derivatives is known to be susceptible to racemization, especially when using phosphonium or uronium-based coupling reagents in the presence of a strong base like diisopropylethylamine (DIEA).[2][3]

Expertise & Experience: To suppress racemization, it is highly recommended to use coupling methods that proceed under more neutral or slightly acidic conditions. The use of carbodiimide activators, such as diisopropylcarbodiimide (DIC), in the presence of an additive like Oxyma Pure or 6-Cl-HOBt, is a field-proven strategy to maintain the chiral integrity of the cysteine residue.[4]

Protocol 1: Coupling of Fmoc-S-Methyl-L-Cysteine

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation: In a separate vessel, dissolve Fmoc-S-Methyl-L-Cysteine (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next cycle.

Diagram 2: Recommended Coupling Workflow for Fmoc-Cys(Me)-OH

Caption: Workflow for coupling Fmoc-Cys(Me)-OH with racemization suppression.

Deprotection of the S-Methyl Group: A Critical Step

The robustness of the S-methyl group necessitates harsh acidic conditions for its cleavage, which is a critical consideration in the overall synthetic strategy.

2.3.1. Hydrogen Fluoride (HF) Cleavage

The traditional method for S-methyl deprotection is treatment with anhydrous hydrogen fluoride (HF). This method is highly effective but requires specialized, hazardous equipment and stringent safety protocols. The mechanism involves the protonation of the thioether sulfur, followed by an Sₙ2 displacement by a scavenger or fluoride ion.

2.3.2. TFMSA/TFA and TMSOTf/TFA Cleavage: Safer Alternatives

Trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA are commonly used as "low-HF" or "HF-free" systems that can cleave the S-methyl group.[5][6][7] These reagents are strong Lewis acids that facilitate the cleavage of the thioether bond.

Protocol 2: Deprotection of S-Methyl Cysteine using TMSOTf/TFA

Caution: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Peptide-Resin Preparation: Ensure the peptide is fully elongated and the N-terminal Fmoc group is removed. The peptide-resin must be thoroughly dried.

-

Cleavage Cocktail Preparation: In a cooled vessel (ice bath), prepare a cleavage cocktail consisting of 1 M TMSOTf in TFA with scavengers such as thioanisole and m-cresol.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by preparative RP-HPLC.

Self-Validating System: The successful deprotection can be confirmed by mass spectrometry, which will show a mass loss of 14 Da (CH₂). The appearance of a free thiol can be confirmed using Ellman's test.

Potential Side Reactions and Mitigation Strategies

-

Oxidation: The thioether of the S-methyl group can be susceptible to oxidation to the corresponding sulfoxide during synthesis, particularly during prolonged exposure to air or oxidizing agents.[8][9][10]

-

Mitigation: Use of degassed, high-purity solvents and performing the synthesis under an inert atmosphere (nitrogen or argon) can minimize oxidation. The addition of antioxidants like dithiothreitol (DTT) to cleavage cocktails can also be beneficial, although this is more relevant for methionine-containing peptides.[3]

-

-

S-Alkylation during Cleavage: During the final TFA cleavage of other side-chain protecting groups, the liberated carbocations (e.g., from tBu groups) can potentially alkylate the S-methyl cysteine.

-

Mitigation: The use of a scavenger cocktail containing triisopropylsilane (TIS) is crucial to efficiently quench these reactive carbocations.

-

PART 3: Strategic Applications in Drug Discovery and Protein Science

The unique stability profile of the S-methyl group makes Fmoc-S-Methyl-L-Cysteine an invaluable tool for specific applications.

Regioselective Synthesis of Peptides with Multiple Disulfide Bonds

A primary application is in the synthesis of peptides containing multiple disulfide bridges.[1][11][12] By using an orthogonal protection strategy, different pairs of cysteines can be deprotected and oxidized sequentially.

Example Strategy:

-

Synthesize a peptide with two pairs of cysteines protected with different groups, for example, Cys(Trt) and Cys(SMe).

-

After chain elongation, selectively deprotect the Trt groups using a mild acid treatment (e.g., 1-2% TFA in DCM), leaving the SMe groups intact.

-

Perform the first disulfide bond formation through oxidation (e.g., air oxidation or iodine).

-

Cleave the peptide from the resin using a standard TFA cocktail, which will also remove other acid-labile protecting groups, but not the S-methyl groups.

-

Purify the single-disulfide-bridged peptide.

-

Deprotect the S-methyl groups using HF or TMSOTf/TFA.

-

Perform the second disulfide bond formation.

Diagram 3: Regioselective Disulfide Bond Formation

Caption: Workflow for regioselective two-disulfide bond formation.

Conclusion

Fmoc-S-Methyl-L-Cysteine is a highly specialized amino acid derivative that offers a strategic advantage in the synthesis of complex peptides. Its robust S-methyl protecting group provides the orthogonality required for intricate synthetic routes, most notably the regioselective formation of multiple disulfide bonds. A thorough understanding of its physicochemical properties, potential for racemization during coupling, and the harsh conditions required for its deprotection is paramount for its successful application. By employing the protocols and mitigation strategies outlined in this guide, researchers can confidently leverage the unique chemical attributes of Fmoc-S-Methyl-L-Cysteine to advance their research in peptide chemistry, drug discovery, and protein engineering.

References

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11479-11554. [Link]

-

Chakraborty, A., Albericio, F., & de la Torre, B. G. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

-

Semantic Scholar. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

- CoLab. (n.d.).

-

American Chemical Society Publications. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

-

Ueda, S., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 689-697. [Link]

-

Fujii, N., et al. (1997). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. Yakugaku Zasshi, 117(10-11), 729-748. [Link]

-

Guttieri, M. J., & Toth, M. V. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

ResearchGate. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]

-

Fiori, S., et al. (2011). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 17(5), 336-343. [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

-

Mochizuki, M., et al. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. Organic Letters, 17(9), 2202-2205. [Link]

-

Yajima, H., et al. (1986). Studies on Peptides. CLII. Hard Acid Deprotecting Procedure for Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 34(8), 3447-3450. [Link]

-

Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1146, 59-62. [Link]

-

American Chemical Society Publications. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. Organic Letters. [Link]

-

Miranda, M. V., et al. (1998). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Peptide Research, 11(5), 237-243. [Link]

-

Moroder, L., & Besse, D. (2008). Regioselective Disulfide Formation. In Peptide and Protein Folding. Wiley-VCH. [Link]

-

Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15465-15474. [Link]

-

Hunter, M. J., & Komives, E. A. (1995). Deprotection of S-acetamidomethyl cysteine-containing peptides by silver trifluoromethanesulfonate avoids the oxidation of methionines. Analytical Biochemistry, 228(1), 173-177. [Link]

-

American Chemical Society Publications. (2025). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au. [Link]

-

Gopi, H., et al. (2005). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Bioorganic & Medicinal Chemistry Letters, 15(1), 151-154. [Link]

-

Liu, Z., et al. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Oxidative Medicine and Cellular Longevity, 2017, 9528765. [Link]

-

ResearchGate. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] [pubmed.ncbi.nlm.nih.gov]

- 6. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. | Sigma-Aldrich [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Application of Fmoc-S-Methyl-L-Cysteine in Solid-Phase Peptide Synthesis

Abstract

Fmoc-S-Methyl-L-Cysteine is a pivotal amino acid derivative for researchers and drug developers engaged in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile N-α-Fmoc protecting group and a chemically stable S-methyl moiety, allows for the precise incorporation of a permanently modified cysteine residue into peptide sequences. This modification is critical for applications where the prevention of disulfide bond formation is desired, or where the methylthio group itself contributes to the biological activity or structural stability of the final peptide. This guide provides an in-depth exploration of the physicochemical properties of Fmoc-S-Methyl-L-Cysteine, the scientific rationale for its use, and a detailed, field-proven protocol for its application in Fmoc-based SPPS workflows.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a synthesis building block is the bedrock of reproducible and successful experimentation. Fmoc-S-Methyl-L-Cysteine is a white crystalline powder under standard conditions.[1] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 357.42 g/mol | [2][3][4][5] |

| Exact Mass | 357.103485 Da | [2][6] |

| Molecular Formula | C₁₉H₁₉NO₄S | [1][2][3][4] |

| CAS Number | 138021-87-1 | [1][2][3][4] |

| Appearance | White Powder | [1][2] |

| Purity | ≥98% (by HPLC) | [1][3] |

| Storage Conditions | 2-8°C | [2] |

| Synonyms | Fmoc-L-Cys(Me)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-S-methyl-L-cysteine | [1][2] |

Core Scientific Principles: A Tale of Two Moieties

The utility of Fmoc-S-Methyl-L-Cysteine in peptide synthesis is dictated by the distinct chemical behaviors of its two key functional moieties: the N-α-Fmoc group and the S-methyl group. Understanding the causality behind their roles is essential for designing robust synthetic strategies.

The N-α-Fmoc Group: An Orthogonal Gatekeeper

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most common orthogonal protection strategy in modern SPPS.[7] Its function is to "cap" the alpha-amino group of the cysteine, preventing it from reacting out of turn during the peptide chain elongation process.

The Principle of Base-Lability: The Fmoc group is stable to the acidic conditions used to cleave many side-chain protecting groups and the final peptide from the resin. However, it is rapidly removed by treatment with a secondary amine base, typically piperidine.[8] This deprotection occurs via a β-elimination mechanism, liberating the N-terminal amine for the next coupling step.[8] This orthogonal nature—acid-stable but base-labile—is what allows for the selective and sequential construction of the peptide chain.

Caption: Fmoc deprotection workflow using piperidine.

The S-Methyl Group: A Permanent Modification

Unlike many cysteine derivatives used in SPPS where the sulfur-protecting group (e.g., Trityl (Trt), Acetamidomethyl (Acm)) is designed to be removed during the final cleavage step to yield a free thiol, the S-methyl group in Fmoc-S-Methyl-L-Cysteine is a stable, non-labile modification.[9][10]

Causality and Implications:

-

Disulfide Bond Prevention: The primary reason for its use is to introduce a cysteine residue that cannot form disulfide bonds.[10] The methyl group covalently blocks the thiol, making it unavailable for oxidation. This is crucial for synthesizing peptides where intramolecular or intermolecular disulfide bridging would be detrimental to structure or function.

-

Bioisosteric Replacement: In drug development, S-methyl-cysteine can serve as a bioisostere for methionine, or it can be introduced to probe the role of a specific thiol group in a peptide's biological activity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-S-Methyl-L-Cysteine is incorporated into a growing peptide chain using the standard, cyclical workflow of Fmoc-SPPS. The process involves repeated cycles of deprotection and coupling until the desired sequence is assembled on a solid resin support.

The Fmoc-SPPS Elongation Cycle

The following diagram illustrates the core iterative workflow for adding an amino acid residue, such as Fmoc-S-Methyl-L-Cysteine, to the peptide chain.

Caption: The four-step cyclical workflow of Fmoc-SPPS.

Detailed Experimental Protocol: Single Coupling of Fmoc-S-Methyl-L-Cysteine

This protocol describes the manual incorporation of a single Fmoc-S-Methyl-L-Cysteine residue onto a resin-bound peptide chain with a free N-terminal amine.

Prerequisites:

-

Solid support (e.g., Rink Amide resin) pre-loaded with the initial peptide sequence, with the N-terminal Fmoc group having been removed.[11]

-

High-quality, amine-free Dimethylformamide (DMF).[11]

Reagents:

-

Fmoc-S-Methyl-L-Cysteine (3-5 equivalents relative to resin loading)

-

Coupling/Activating Agent: e.g., HCTU (1-(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

-

Solvent: Anhydrous, amine-free DMF

Methodology:

-

Resin Preparation & Swelling:

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve Fmoc-S-Methyl-L-Cysteine and an equimolar amount of HCTU in a minimal volume of DMF.

-

Add the base (DIPEA) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the activated ester intermediate.

-

Allow this activation mixture to stand for 2-5 minutes before adding it to the resin. Causality: This pre-activation step ensures the highly reactive species is formed before it comes into contact with the resin, maximizing coupling efficiency and minimizing potential side reactions.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the drained, swelled peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]

-

Self-Validation: To ensure the reaction has gone to completion, a small sample of resin beads can be removed and subjected to a Kaiser test (Ninhydrin test). A negative result (beads remain colorless or yellow) indicates that all free primary amines have been acylated, signifying a successful coupling.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel to remove the coupling solution.

-

Thoroughly wash the peptide-resin with DMF (3-5 times) to remove any unreacted reagents and byproducts.[8] This washing step is crucial for the purity of the final peptide.

-

-

Chain Elongation or Capping:

-

The resin is now ready for the next cycle, starting with the deprotection of the newly added Fmoc group to continue chain elongation.

-

Alternatively, if this is the final residue, the N-terminal Fmoc group can be removed, and the peptide can be cleaved from the resin.

-

-

Final Cleavage from Resin:

-

After the full sequence is assembled, the peptide is cleaved from the solid support.

-

A standard cleavage cocktail for acid-labile side chains (that will not affect the S-methyl group) is Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, and 2% anisole.

-

The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[7]

-

The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.

-

Conclusion

Fmoc-S-Methyl-L-Cysteine is an indispensable tool for peptide chemists and drug discovery professionals. Its defining feature—the stable S-methyl group—provides a reliable method for introducing a non-reactive cysteine analogue, thereby preventing disulfide bond formation and enabling the synthesis of peptides with unique structural and functional properties.[1] By leveraging the robust and well-understood principles of Fmoc-SPPS, researchers can confidently incorporate this valuable building block to advance the frontiers of peptide-based therapeutics and biochemical research.

References

-

Chu Tí Shēngwù Kējì (楚肽生物科技). (n.d.). Fmoc-S-Methyl-L-Cysteine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-S-Methyl-L-Cysteine. PubChem Compound Database. Retrieved from [Link]

-

Wuhan Institute of Biotechnology. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cys(pMeBzl)-OH. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Fmoc-S-Methyl-L-Cysteine - 楚肽生物科技 [apeptides.com]

- 5. N-Fmoc-S-methyl-L-cysteine, 95% | CymitQuimica [cymitquimica.com]

- 6. Fmoc-S-Methyl-L-Cysteine | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes & Protocols: Strategic Coupling of Fmoc-S-Methyl-L-Cysteine in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fmoc-S-Methyl-L-Cysteine in Peptide Chemistry

Fmoc-S-Methyl-L-Cysteine is a valuable derivative for solid-phase peptide synthesis (SPPS), particularly when the innate reactivity of the cysteine thiol is undesirable in the final peptide sequence. The S-methyl group serves as a small, stable, and non-labile protecting group that is resistant to the standard acidolytic cleavage conditions used in Fmoc-SPPS (e.g., Trifluoroacetic acid, TFA)[1]. This characteristic makes it an ideal choice for applications in drug development and the synthesis of bioactive peptides where a permanent thioether is required, or to prevent the formation of disulfide bonds[1].

However, the incorporation of any cysteine derivative into a growing peptide chain presents a significant challenge: a heightened susceptibility to racemization. The electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton, making it prone to abstraction under the basic conditions inherent to many coupling protocols. This can lead to the formation of the D-enantiomer, compromising the purity, structure, and biological activity of the final peptide. Therefore, a carefully optimized coupling strategy is not merely recommended; it is critical for success.

This guide provides a detailed examination of the mechanistic challenges and offers field-proven protocols to ensure the efficient and stereochemically pure incorporation of Fmoc-S-Methyl-L-Cysteine.

The Core Challenge: Understanding and Mitigating Cysteine Racemization

The primary side reaction during the coupling of cysteine derivatives is racemization at the α-carbon. This process is significantly accelerated by base-mediated activation methods, particularly those involving a pre-activation step with strong tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[2][3][4]. The mechanism involves the abstraction of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of L- and D-isomers.

Studies have shown that standard coupling protocols using aminium/uronium salts like HBTU or HATU with DIEA can result in unacceptable levels of racemization (5-50%)[2][3]. The risk is further exacerbated by elevated temperatures, such as those used in microwave-assisted peptide synthesis[5].

Figure 1: Mechanism of base-catalyzed racemization of Cysteine during peptide coupling.

Strategies to minimize racemization are paramount and form the basis of the recommended protocols:

-

Choice of Base : Weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (collidine) are significantly better than DIEA or NMM at suppressing racemization[2][3].

-

Avoiding Pre-activation : For aminium/uronium salt couplings, adding the reagents directly to the resin without a pre-activation period minimizes the time the activated amino acid is exposed to the base before coupling, reducing the window for proton abstraction[2].

-

Carbodiimide Methods : Coupling reagents like N,N'-diisopropylcarbodiimide (DIC), when used with nucleophilic additives like OxymaPure® or 1-hydroxybenzotriazole (HOBt), proceed under more neutral conditions and are highly effective at preventing racemization[6][7].

Recommended Coupling Protocols

The choice of protocol depends on a balance between coupling efficiency and the absolute requirement for minimizing racemization. For Fmoc-S-Methyl-L-Cysteine, prioritizing stereochemical purity is essential.

Protocol 1: High-Fidelity Coupling via DIC/OxymaPure®

This method is the gold standard for minimizing racemization of cysteine residues. It avoids the use of a tertiary amine base for activation, relying instead on the formation of a highly reactive O-acylisourea intermediate that is rapidly converted to a less racemization-prone Oxyma active ester[8][9].

Materials:

-

Fmoc-S-Methyl-L-Cysteine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)

-

Resin-bound peptide with free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

-

Resin Preparation : Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times)[10].

-

Reagent Solution : In a separate vessel, dissolve Fmoc-S-Methyl-L-Cysteine (3-4 eq., ~107-143 mg) and OxymaPure® (3-4 eq., ~43-57 mg) in DMF (approx. 2 mL).

-

Initiate Coupling : Add the solution from step 2 to the vessel containing the washed resin.

-

Add DIC : Immediately add DIC (3-4 eq., ~47-63 µL) to the reaction vessel.

-

Reaction : Agitate the mixture at room temperature for 1-3 hours. Longer coupling times may be necessary for sterically hindered sequences[11].

-

Monitoring : Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to check for completion. A negative result (clear/yellow beads) indicates a complete reaction[12].

-

Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Optimized Aminium Salt Coupling (HATU/Collidine)

For particularly difficult or sterically hindered couplings where maximum reactivity is needed, an aminium salt like HATU can be employed. However, strict modifications are necessary to control racemization. This protocol avoids pre-activation and substitutes the standard strong base (DIEA) with the weaker, bulkier base collidine[2][3][4].

Materials:

-

Fmoc-S-Methyl-L-Cysteine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

2,4,6-Collidine (TMP)

-

Resin-bound peptide with free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

-

Resin Preparation : Perform Fmoc deprotection and washing as described in Protocol 1, Step 1.

-

Prepare Reagents : In a separate vessel, dissolve Fmoc-S-Methyl-L-Cysteine (3-4 eq., ~107-143 mg) and HATU (2.9-3.9 eq., ~110-148 mg) in DMF (approx. 2 mL).

-

Base Addition : Add 2,4,6-Collidine (6-8 eq., ~98-131 µL) to the reagent solution from Step 2. Crucially, do not allow this mixture to pre-activate for more than 30-60 seconds.

-

Initiate Coupling : Immediately add the entire solution to the reaction vessel containing the washed resin.

-

Reaction : Agitate the mixture at room temperature for 30-60 minutes. HATU-mediated couplings are typically very rapid[13].

-

Monitoring & Washing : Follow steps 6 and 7 from Protocol 1 to confirm completion and wash the resin.

Data Summary: Comparison of Coupling Conditions

The following table summarizes the key parameters and expected outcomes for different coupling strategies for Fmoc-S-Methyl-L-Cysteine.

| Coupling Reagent | Additive | Base | Pre-activation | Relative Speed | Expected Racemization | Citation(s) |

| HBTU / HATU | HOBt / HOAt | DIEA / NMM | 2-5 min | Very Fast | High to Very High | [3][5] |

| HBTU / HATU | HOBt / HOAt | Collidine | None | Fast | Low | [2][3][4] |

| DIC | HOBt | None | N/A | Moderate | Very Low | [7] |

| DIC | OxymaPure® | None | N/A | Moderate-Fast | Extremely Low | [6][8][9] |

Note: The conditions listed in bold represent the most highly recommended strategies for preserving stereochemical integrity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-S-Methyl-L-Cysteine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

deprotection of Fmoc-S-Methyl-L-Cysteine side chain

Application Note & Protocol

Topic: Chemical Stability and Handling of Fmoc-S-Methyl-L-Cysteine in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract